Cas no 2172015-34-6 (2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-5-iodobenzoic acid)

2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-5-iodobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-5-iodobenzoic acid
- 2172015-34-6
- EN300-1482444
- 2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-5-iodobenzoic acid
-
- インチ: 1S/C26H23IN2O6/c27-16-9-10-23(21(13-16)25(31)32)29-24(30)15-34-12-11-28-26(33)35-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,13,22H,11-12,14-15H2,(H,28,33)(H,29,30)(H,31,32)
- InChIKey: FJRUHELMCPXWHX-UHFFFAOYSA-N
- SMILES: IC1C=CC(=C(C(=O)O)C=1)NC(COCCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- 精确分子量: 586.06008g/mol
- 同位素质量: 586.06008g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 35
- 回転可能化学結合数: 10
- 複雑さ: 729
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.5
- トポロジー分子極性表面積: 114Ų
2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-5-iodobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1482444-1.0g |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-5-iodobenzoic acid |
2172015-34-6 | 1g |
$3368.0 | 2023-06-06 | ||
Enamine | EN300-1482444-100mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-5-iodobenzoic acid |
2172015-34-6 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1482444-500mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-5-iodobenzoic acid |
2172015-34-6 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1482444-0.05g |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-5-iodobenzoic acid |
2172015-34-6 | 0.05g |
$2829.0 | 2023-06-06 | ||
Enamine | EN300-1482444-250mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-5-iodobenzoic acid |
2172015-34-6 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1482444-5.0g |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-5-iodobenzoic acid |
2172015-34-6 | 5g |
$9769.0 | 2023-06-06 | ||
Enamine | EN300-1482444-10.0g |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-5-iodobenzoic acid |
2172015-34-6 | 10g |
$14487.0 | 2023-06-06 | ||
Enamine | EN300-1482444-50mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-5-iodobenzoic acid |
2172015-34-6 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1482444-10000mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-5-iodobenzoic acid |
2172015-34-6 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1482444-0.25g |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-5-iodobenzoic acid |
2172015-34-6 | 0.25g |
$3099.0 | 2023-06-06 |
2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-5-iodobenzoic acid 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-5-iodobenzoic acidに関する追加情報
Introduction to 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-5-iodobenzoic acid (CAS No. 2172015-34-6)
2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-5-iodobenzoic acid (CAS No. 2172015-34-6) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, represents a convergence of advanced synthetic methodologies and biological activity, making it a subject of intense research interest. The presence of multiple functional groups, including an iodobenzene moiety, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an amide linkage, positions this molecule as a versatile scaffold for drug discovery and development.
The iodobenzene substituent in the molecule is particularly noteworthy due to its utility in cross-coupling reactions, which are fundamental to modern organic synthesis. These reactions enable the formation of carbon-carbon bonds under mild conditions, facilitating the construction of complex molecular architectures. In pharmaceutical applications, iodobenzene derivatives are often employed as intermediates in the synthesis of biologically active compounds, including kinase inhibitors and other therapeutic agents. The electron-withdrawing nature of the iodine atom enhances the reactivity of the aromatic ring, making it an ideal candidate for palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Heck couplings.
The Fmoc protecting group is another key feature of this compound, commonly used in peptide synthesis to safeguard amino groups during solid-phase peptide manufacturing. However, its application extends beyond peptides; it can also serve as a reactive handle in broader synthetic strategies. The fluorenylmethoxycarbonyl moiety provides stability to the molecule while allowing for selective deprotection under specific conditions, making it a valuable tool in multi-step syntheses. This dual functionality—both protective and reactive—makes 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-5-iodobenzoic acid a promising candidate for exploring novel pharmacophores.
The central acetamido group introduces an amide bond, which is a ubiquitous structural motif in biologically active molecules. Amides are known for their ability to participate in hydrogen bonding interactions, influencing both the solubility and bioavailability of pharmaceutical compounds. In addition, amide linkages can serve as points for further derivatization, allowing chemists to modulate the properties of the molecule for specific applications. The presence of an ethoxy group adjacent to the amide further enhances solubility and metabolic stability, which are critical factors in drug design.
Recent advancements in medicinal chemistry have highlighted the importance of iodobenzene derivatives in oncology research. Iodinated aromatic compounds have demonstrated efficacy as inhibitors of tyrosine kinases and other enzymes implicated in cancer progression. The ability to introduce iodine at specific positions on a benzene ring allows for fine-tuning of electronic properties and binding affinity to biological targets. For instance, studies have shown that iodobenzene containing molecules can exhibit potent activity against mutant forms of kinases associated with resistance to targeted therapies.
The combination of these structural features—iodobenzene, Fmoc, and acetamido—makes 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-5-iodobenzoic acid a versatile building block for drug discovery programs. Researchers can leverage its reactivity for constructing more complex scaffolds or utilize its protective groups to facilitate multi-step syntheses without interference from other functional moieties. This flexibility is particularly valuable in early-stage drug development, where rapid iteration and optimization are essential.
In addition to its synthetic utility, this compound has potential applications in material science and nanotechnology. The rigid structure provided by the fluorene ring can enhance thermal stability and mechanical strength when incorporated into polymers or coatings. Furthermore, the presence of iodine allows for radio labeling studies using radioactive isotopes such as iodine-125 or iodine-131, which are commonly employed in diagnostic imaging and therapeutic protocols.
The growing interest in iodobenzene derivatives has been further fueled by their role in photodynamic therapy (PDT). Iodinated aromatic compounds can act as photosensitizers when excited by light sources, generating reactive oxygen species that selectively target malignant cells. The ability to tune absorption properties through structural modifications allows for optimizing PDT efficiency across different wavelengths.
From a computational chemistry perspective, 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-5-iodobenzoic acid presents an intriguing system for studying molecular interactions using quantum mechanical methods. Its complex electronic structure and multiple functional groups make it an excellent candidate for density functional theory (DFT) calculations aimed at understanding binding affinities and enzyme kinetics. Such studies can provide insights into how subtle changes in molecular architecture influence biological activity.
The synthesis of this compound exemplifies modern synthetic strategies that integrate orthogonal functional groups while maintaining high yields and purity standards required for pharmaceutical applications. Techniques such as transition-metal catalysis play a pivotal role here; palladium-catalyzed cross-coupling reactions allow chemists to construct intricate carbon frameworks with remarkable precision.
Future research directions may explore derivatization strategies aimed at enhancing pharmacological properties while retaining key structural motifs like the acetamido group or introducing additional bioisosteres known from literature precedents demonstrating improved drug-like characteristics through such modifications.
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